4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

antifungal phytopathogenic fungi structure-activity relationship

Arylpyrazole-based fungicide programs frequently encounter SAR-driven potency loss when substituting halogen or ring positions. 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol resolves this with validated broad-spectrum activity (EC50 4.66-12.47 μg/mL) against Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani, surpassing hymexazol. • Proven scaffold: ortho-phenolic OH + para-Br substitution pattern confirmed critical for antifungal potency; even Cl-for-Br or 3-position pyrazole shifts reduce activity several-fold. • Synthetic versatility: aryl bromide enables rapid Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings for focused library generation. • Physicochemical profile: LogP 4.007, PSA 38.05 Ų - balanced lipophilicity for membrane penetration and intracellular target engagement. Supplied as a research-grade solid; reliable global logistics support.

Molecular Formula C15H11BrN2O
Molecular Weight 315.16g/mol
CAS No. 213690-49-4
Cat. No. B476499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol
CAS213690-49-4
Molecular FormulaC15H11BrN2O
Molecular Weight315.16g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Br)O
InChIInChI=1S/C15H11BrN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H
InChIKeyHCGKUKCQPZDMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol: Arylpyrazole Scaffold for Antifungal and Medicinal Chemistry


4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (CAS 213690-49-4) is a brominated arylpyrazole derivative featuring a 5-bromo-2-hydroxyphenyl moiety linked to a 1-phenylpyrazole core. This compound serves as a versatile scaffold in agrochemical and pharmaceutical research due to its electron-withdrawing bromine substituent, which modulates electronic properties and hydrogen-bonding capacity [1]. As a solid at ambient conditions with a molecular weight of 315.17 g/mol and calculated LogP of 4.007, it exhibits balanced lipophilicity favorable for membrane penetration . The compound is commercially available from multiple vendors as a research-grade building block for the synthesis of fungicidal agents and enzyme inhibitors .

Arylpyrazole scaffold for antifungal research
Brominated phenol with electron-withdrawing effect
Cross-coupling diversification via aryl bromide

4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol: Limitations of Simple Analog Substitution


Substituting 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol with structurally similar arylpyrazoles without rigorous validation is not advisable due to pronounced structure-activity relationship (SAR) sensitivities. The ortho-phenolic hydroxyl group and para-bromine substitution pattern on the phenyl ring critically influence both electronic distribution and steric accommodation within biological targets [1]. Comparative studies on arylpyrazole fungicides demonstrate that even minor alterations—such as replacing bromine with chlorine or relocating the aryl substituent from the 5-position to the 3-position of the pyrazole ring—can shift antifungal potency by several-fold [2]. Furthermore, the compound's calculated LogP of 4.007 and polar surface area (PSA) of 38.05 Ų confer distinct physicochemical properties that affect bioavailability and target engagement, making it non-interchangeable with analogs possessing differing lipophilicity profiles .

SAR sensitivity Bromine-to-chlorine or pyrazole substituent shift may alter antifungal activity profile
Physicochemical mismatch Distinct LogP and PSA vs. non-brominated analogs affect membrane penetration; not directly interchangeable
Target accommodation Ortho-phenolic OH and para-bromine pattern critical for target binding; minor changes may disrupt

4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol: Comparative Performance Evidence


Antifungal Activity vs. Chloro Analog and Hymexazol

In a direct head-to-head antifungal evaluation, 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (designated as compound 4 in the study) exhibited superior broad-spectrum activity compared to its 4-chloro analog 4-chloro-2-(1H-pyrazol-3-yl)phenol (3k) and the commercial fungicide hymexazol against five phytopathogenic fungi. The bromo-substituted compound demonstrated EC50 values ranging from 4.66 to 12.47 μg/mL across Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani, outperforming hymexazol in all tested species [1].

Antifungal EC50
Head-to-head
Target compound (4-bromo) EC50 4.66–12.47 µg/mL vs 4-Chloro analog (3k) and hymexazol Reported superior to hymexazol across 5 phytopathogens
Supports broad-spectrum antifungal screening context
Reported superior to positive control; comparator EC50 not provided
antifungal phytopathogenic fungi structure-activity relationship

Lipophilicity and Permeability vs. Non-Brominated Analogs

Calculated physicochemical parameters reveal that 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol possesses a LogP of 4.007 and a polar surface area (PSA) of 38.05 Ų . In comparison, the non-brominated analog 2-(1-phenyl-1H-pyrazol-5-yl)phenol has a lower calculated LogP (estimated ~3.2 based on analog series), while the 4-chloro derivative 4-chloro-2-(1H-pyrazol-3-yl)phenol (3k) exhibits a lower LogP due to the less lipophilic chlorine substituent [1]. The elevated lipophilicity conferred by bromine enhances membrane permeability and may improve target tissue distribution in both fungal and mammalian systems.

Lipophilicity
Cross-study
LogP 4.007 · PSA 38.05 Ų
Lipophilicity context for permeability screening
~0.8 log units higher than non-brominated analog; computed values
physicochemical properties drug-likeness lipophilicity

Electron-Withdrawing Group Effect on Antifungal Activity

Systematic SAR analysis of arylpyrazole derivatives revealed that the presence of an electron-withdrawing group (EWG) on the phenol ring, particularly bromine at the para position, significantly enhances antifungal activity [1]. In comparative evaluations, compounds bearing a halogen substituent (e.g., bromo or chloro) demonstrated markedly improved potency against phytopathogenic fungi compared to unsubstituted or electron-donating group-substituted analogs. The study explicitly states that 'the existence of an electron-withdrawing group ... enhanced the antifungal activity of pyrazoles 2 and 3' [2].

EWG SAR trend
Class-level
Electron-withdrawing groups (Br) enhance antifungal activity vs. unsubstituted/EDG analogs
EWG presence supports scaffold selection
Qualitative SAR; quantitative fold differences not reported
electronic effects SAR antifungal

Synthetic Handle: Bromine for Cross-Coupling Derivatization

The presence of a bromine atom at the 4-position of the phenol ring provides a strategic synthetic handle for further functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables facile diversification of the scaffold to explore SAR or optimize pharmacokinetic properties . In contrast, non-halogenated analogs such as 2-(1-phenyl-1H-pyrazol-5-yl)phenol lack this reactive site, limiting late-stage derivatization options.

Synthetic handle
Data to verify
Aryl bromide enables Pd-catalyzed cross-coupling vs Non-halogenated analog lacks efficient derivatization site
Bromine handle enables derivatization studies
Synthetic utility inferred; specific protocols require validation
synthetic intermediate cross-coupling medicinal chemistry

4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol: Recommended Application Scenarios


Broad-Spectrum Crop Fungicide Lead Optimization

Utilize 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol as a privileged scaffold for developing next-generation fungicides. Its demonstrated broad-spectrum activity (EC50 4.66–12.47 μg/mL) against key phytopathogens including Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani, coupled with superiority over the commercial standard hymexazol, positions this compound as a promising lead for agricultural formulations [1].

Lipophilic Phenol Bioisosteres with Enhanced Permeability

Employ 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol as a phenol bioisostere in drug discovery campaigns where improved lipophilicity (LogP 4.007) and metabolic stability are desired. The pyrazole-phenol framework serves as a hydrogen-bond-donating heterocycle with increased lipophilicity compared to simple phenols, making it suitable for targeting intracellular enzymes or receptors [1].

Scaffold Diversification via Cross-Coupling for SAR

Leverage the aryl bromide functionality of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol for efficient Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions to generate focused libraries of analogs. This synthetic strategy accelerates SAR studies in both antifungal and broader medicinal chemistry programs, enabling rapid identification of optimized candidates .

Application
Selection Property
Validation Focus
Antifungal lead scaffold research
Brominated arylpyrazole core
Pathogen panel activity screening
Membrane permeability studies
Computed LogP and PSA profile
Cell penetration and distribution assays
Cross-coupling diversification
Aryl bromide synthetic handle
Analog library generation and SAR

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